8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid
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Overview
Description
8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid is a complex organic compound that belongs to the class of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. The compound is characterized by its azo groups, which are known for their vivid colors and are commonly used in dye chemistry .
Preparation Methods
The synthesis of 8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenesulfonic acid derivative. Industrial production methods often involve the use of formaldehyde for condensation reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized, leading to the formation of quinodial-type structures.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often involving nucleophiles.
Common reagents used in these reactions include Fenton’s reagent for oxidation and reducing agents like sodium dithionite for reduction. Major products formed from these reactions include quinodial structures and amines .
Scientific Research Applications
8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compound reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
Similar compounds include other naphthalenesulfonates and aminonaphthalenesulfonic acids. What sets 8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid apart is its unique combination of phenylamino and phenylazo groups, which contribute to its distinct chemical behavior and applications .
Comparison with Similar Compounds
- Amaranth dye
- Amido black
- Congo red
- Evans blue
- Suramin
- Trypan blue
Properties
CAS No. |
70833-64-6 |
---|---|
Molecular Formula |
C32H23N5O6S2 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
8-anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O6S2/c38-44(39,40)23-14-15-24-26(20-23)29(35-34-22-10-5-2-6-11-22)17-16-27(24)36-37-28-18-19-30(33-21-8-3-1-4-9-21)32-25(28)12-7-13-31(32)45(41,42)43/h1-20,33H,(H,38,39,40)(H,41,42,43) |
InChI Key |
VCNKKDWJUCNZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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